3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of a compound refers to the process of creating it from simpler reagents. The synthesis analysis of a compound involves understanding the chemical reactions used to create it . This often involves various techniques such as condensation, substitution, or elimination reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, which describe the precise sequence of steps that make up a chemical reaction .Physical And Chemical Properties Analysis
This involves studying properties such as density, melting point, boiling point, solubility, and various spectroscopic properties. These properties can often be used to identify a compound .Scientific Research Applications
Facile Synthesis Methodologies
Researchers have developed synthetic pathways that facilitate the production of quinoline derivatives, including methods involving the condensation of ethyl azidoacetate with 4-formylquinolines. Such methodologies could potentially apply to the synthesis or modification of the compound , highlighting its relevance in synthetic organic chemistry (Molina, Alajarín, & Sánchez-Andrada, 1993).
Antitumor and Antimicrobial Applications
Antitumor quinols have shown promise as novel anticancer agents, with studies demonstrating their antiproliferative activity against various carcinoma cell lines. Compounds such as 4-(benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dienone and 4-(1-benzenesulfonyl-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone exhibit potent in vitro and in vivo antitumor activities, indicating the potential therapeutic applications of quinol derivatives in cancer treatment (Chew et al., 2006). Furthermore, novel quinoline derivatives have been evaluated for their antimicrobial activity, revealing that certain compounds exhibit significant antibacterial and antifungal effects, which may extend to the compound (Refaat, Moneer, & Khalil, 2004).
Photophysical Properties and Sensing Applications
The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection highlight the compound's relevance in the development of selective and reversible biological sensors. Such probes demonstrate significant fluorescence enhancements upon Zn(II) binding, showcasing the photophysical properties of quinoline derivatives and their potential applications in biological imaging and metal ion sensing (Ohshima et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-3-30-20-13-14-23-22(15-20)25(27)24(31(28,29)21-7-5-4-6-8-21)17-26(23)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOCAMOMZRXTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
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